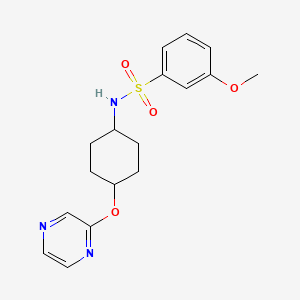

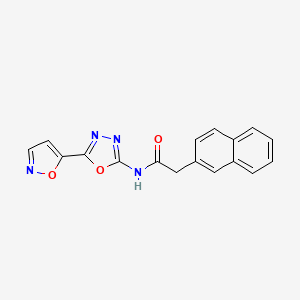

![molecular formula C14H15NO5S2 B2778227 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1448067-04-6](/img/structure/B2778227.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[d][1,3]dioxol-5-yl group and a thiophene group. Benzo[d][1,3]dioxol-5-yl is a benzodioxole, which is a type of aromatic organic compound containing a benzene ring fused to a 1,3-dioxole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the aromatic systems present in both the benzo[d][1,3]dioxol-5-yl and thiophene components. These aromatic systems often contribute to the stability of the molecule .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic systems could impact its solubility, stability, and reactivity .科学的研究の応用

Ocular Hypotensive Agents

Compounds derived from benzo[b]thiophene-2-sulfonamide, similar in structure to the queried compound, have been prepared to investigate their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Among these compounds, certain derivatives exhibited potent ocular hypotensive activity, underscoring their potential for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Antitumor and Antibacterial Agents

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized and evaluated for their in vitro activity against human tumor cell lines and for antibacterial activity. Certain compounds showed higher activity than the standard drug doxorubicin against liver, colon, and lung cancer cell lines, as well as high activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).

Carbonic Anhydrase Inhibitors

Research into polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes highlighted several compounds with significant inhibitory activity. These findings indicate the potential of such compounds in developing treatments targeting carbonic anhydrase isoenzymes, which play roles in various physiological and pathological processes (Kucukoglu et al., 2016).

Analytical and Environmental Applications

The study of the photochemical oxidation of benzo[b]thiophene, a structurally related compound, in aqueous solutions aimed to simulate the photooxidation process under sunlight, providing insights into the environmental fate of polycyclic aromatic sulfur heterocycles found in crude oils and the expected products from oil spills in oceans. This research contributes to understanding the environmental impact and degradation pathways of such compounds (Andersson & Bobinger, 1992).

Drug Synthesis and Molecular Modeling

Another study focused on the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals, exploring their spectral, antimicrobial, antioxidant, and enzyme inhibition activities. This research contributes to the development of new drugs with potential antimicrobial and antioxidant properties, illustrating the broad applicability of sulfonamide derivatives in drug design and development (Hassan et al., 2021).

作用機序

Mode of Action

Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Some benzo[d][1,3]dioxol-5-yl compounds have been reported to inhibit vegfr1, a receptor involved in angiogenesis

Result of Action

Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may have potential anti-angiogenic effects .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBROZNCMDSPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)